Divergent Reactivity in Mercury-EDTA Dehydrogenation: ortho-Nitro Enables Piperidin-2-one Formation, para-Nitro Is Inert
In a direct comparative study of nitrophenyl-substituted cyclic amines under mercury-EDTA dehydrogenation conditions, the ortho-nitro isomer (1-(2-nitrophenyl)piperidine) underwent clean conversion to the corresponding piperidin-2-one. In stark contrast, the para-nitro isomer (1-(4-nitrophenyl)piperidine) exhibited no reaction and remained completely inert [1]. This divergent behavior is attributed to the electronic and steric influence of the ortho-nitro group, which facilitates a distinct mechanistic pathway.
| Evidence Dimension | Reactivity toward Hg(II)-EDTA dehydrogenation |
|---|---|
| Target Compound Data | Reactive; converts to 1-(2-nitrophenyl)piperidin-2-one |
| Comparator Or Baseline | 1-(4-nitrophenyl)piperidine: Inert (no reaction) |
| Quantified Difference | Qualitative binary outcome: Reactive vs. Inert |
| Conditions | Mercury-EDTA oxidative system at elevated temperature |
Why This Matters
This reactivity dichotomy means the ortho-nitro compound provides a viable synthetic entry to specific piperidin-2-one scaffolds, whereas the para-nitro analog is synthetically unproductive in this context, directly impacting route feasibility and material selection.
- [1] Möhrle, H., & Mehrens, J. (1998). Reaktivität nitrophenylsubstituierter cyclischer Amine bei Dehydrierungen / The Reactivity of Nitrophenyl Substituted Cyclic Amines with Dehydrogenations. Zeitschrift für Naturforschung B, 53(1), 108–118. View Source
